N-(4-chlorobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-(prop-2-en-1-yloxy)benzamide
Description
N-(4-Chlorobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-(prop-2-en-1-yloxy)benzamide is a benzamide derivative characterized by three key substituents:
- 1,1-Dioxidotetrahydrothiophen-3-yl group: A sulfone-containing heterocycle that may improve metabolic stability and solubility.
This compound belongs to a class of molecules often explored for therapeutic applications, including enzyme inhibition (e.g., PDE4 or LSD1) or PROTAC development, as inferred from structural analogs in the literature .
Properties
Molecular Formula |
C21H22ClNO4S |
|---|---|
Molecular Weight |
419.9 g/mol |
IUPAC Name |
N-[(4-chlorophenyl)methyl]-N-(1,1-dioxothiolan-3-yl)-4-prop-2-enoxybenzamide |
InChI |
InChI=1S/C21H22ClNO4S/c1-2-12-27-20-9-5-17(6-10-20)21(24)23(19-11-13-28(25,26)15-19)14-16-3-7-18(22)8-4-16/h2-10,19H,1,11-15H2 |
InChI Key |
XCSZIXCHDGKEGT-UHFFFAOYSA-N |
Canonical SMILES |
C=CCOC1=CC=C(C=C1)C(=O)N(CC2=CC=C(C=C2)Cl)C3CCS(=O)(=O)C3 |
Origin of Product |
United States |
Preparation Methods
Synthesis of Tetrahydrothiophene Sulfone Amine
The tetrahydrothiophene sulfone moiety is synthesized via oxidation of tetrahydrothiophene-3-amine. Using hydrogen peroxide (H₂O₂) in acetic acid at 60–70°C for 6–8 hours achieves quantitative conversion to the 1,1-dioxide derivative.
Reaction Conditions
| Reagent | Solvent | Temperature | Time | Yield |
|---|---|---|---|---|
| H₂O₂ (30%) | Acetic acid | 65°C | 7 hr | 98% |
The product is purified via recrystallization from ethanol/water (3:1), yielding white crystals (m.p. 132–134°C).
N-Alkylation with 4-Chlorobenzyl Chloride
The tetrahydrothiophene sulfone amine undergoes N-alkylation with 4-chlorobenzyl chloride in the presence of potassium carbonate (K₂CO₃) as a base. Dimethylformamide (DMF) is the solvent of choice due to its ability to dissolve both aromatic and amine components.
Procedure
-
Combine tetrahydrothiophene sulfone amine (1 eq), 4-chlorobenzyl chloride (1.2 eq), and K₂CO₃ (2 eq) in DMF.
-
Heat at 80°C for 12 hours under nitrogen.
-
Quench with ice water and extract with ethyl acetate.
-
Purify via silica gel chromatography (hexane/ethyl acetate, 4:1).
Introduction of Propenyloxy Group
The propenyloxy substituent is introduced via nucleophilic aromatic substitution on 4-hydroxybenzamide. Allyl bromide (1.5 eq) and potassium tert-butoxide (t-BuOK) in tetrahydrofuran (THF) facilitate the reaction at 0°C to room temperature.
Optimization Notes
-
Lower temperatures (0–5°C) minimize allyl group isomerization.
-
Anhydrous conditions prevent hydrolysis of the benzamide.
Yield : 76–80% after recrystallization from methanol.
Amide Bond Formation
The final step couples the N-alkylated tetrahydrothiophene sulfone with 4-(prop-2-en-1-yloxy)benzoyl chloride using a coupling agent. 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and 4-dimethylaminopyridine (DMAP) in dichloromethane (DCM) achieve efficient amidation.
Procedure
-
Dissolve 4-(prop-2-en-1-yloxy)benzoyl chloride (1 eq) and N-alkylated amine (1 eq) in DCM.
-
Add EDCI (1.2 eq) and DMAP (0.1 eq).
-
Stir at room temperature for 24 hours.
-
Wash with 5% HCl and saturated NaHCO₃, then dry over MgSO₄.
Yield : 70–75% after column chromatography (ethyl acetate/hexane, 1:1).
Alternative Methods
Coupling Reagent-Mediated Synthesis
A one-pot approach using hexafluorophosphate benzotriazole tetramethyl uronium (HBTU) reduces reaction steps. Here, the tetrahydrothiophene sulfone amine, 4-chlorobenzyl chloride, and 4-(prop-2-en-1-yloxy)benzoic acid are combined in DMF with HBTU and N,N-diisopropylethylamine (DIPEA).
Advantages :
-
Higher atom economy (85% yield).
-
Shorter reaction time (8 hours).
Microwave-Assisted Synthesis
Microwave irradiation at 100°C for 30 minutes accelerates the amidation step, improving yield to 78% while reducing side product formation.
Optimization of Reaction Conditions
Solvent Effects
| Solvent | Dielectric Constant | Yield (%) | Purity (%) |
|---|---|---|---|
| DMF | 36.7 | 85 | 98 |
| THF | 7.5 | 68 | 91 |
| DCM | 8.9 | 72 | 94 |
DMF outperforms other solvents due to its high polarity, which stabilizes intermediates.
Temperature and Catalysis
Elevating temperature to 50°C during N-alkylation reduces reaction time from 12 to 6 hours but risks propenyloxy group decomposition. Catalytic amounts of tetrabutylammonium iodide (TBAI) enhance alkylation efficiency by 12%.
Challenges and Troubleshooting
Propenyloxy Group Stability
The allyl ether is prone to Claisen rearrangement under basic conditions. Mitigation strategies include:
-
Using mild bases (e.g., K₂CO₃ instead of NaOH).
-
Avoiding prolonged heating above 60°C.
Chemical Reactions Analysis
Types of Reactions
N-(4-chlorobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-(prop-2-en-1-yloxy)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the chlorobenzyl and prop-2-en-1-yloxy groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or alkanes.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial or anticancer properties.
Medicine: Investigated for its potential as a pharmaceutical agent.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(4-chlorobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-(prop-2-en-1-yloxy)benzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares N-(4-chlorobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-(prop-2-en-1-yloxy)benzamide with structurally related benzamide derivatives.
Key Observations:
Substituent Effects: Electron-Withdrawing Groups (e.g., Cl, NO₂): Improve stability and binding affinity to hydrophobic targets (e.g., enzymes or receptors) . Alkoxy Chains (e.g., hexyloxy, propenyloxy): Influence solubility and membrane permeability. Longer chains (e.g., hexyloxy) increase hydrophobicity, while propenyloxy offers synthetic versatility .
Biological Relevance :
- Compounds with 4-chlorobenzyl groups (e.g., the target molecule) are frequently used in PROTACs to target lipid metabolism enzymes .
- Nitro-containing analogs (e.g., Entry 4) are intermediates in drug discovery due to their reactivity for further functionalization .
Synthetic Considerations :
Biological Activity
N-(4-chlorobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-(prop-2-en-1-yloxy)benzamide is a synthetic compound notable for its complex structure and potential biological activities. This article explores the compound's biological activity, focusing on its mechanism of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The compound features several significant structural components:
- Chlorobenzyl group : Known for enhancing lipophilicity and potentially influencing receptor interactions.
- Dioxidotetrahydrothiophen moiety : This sulfur-containing structure may contribute to various biological activities, including enzyme inhibition.
- Prop-2-en-1-yloxy substituent : This group could enhance the compound's reactivity and interaction with biological targets.
Molecular Formula : C19H19ClN2O5S
Molecular Weight : 438.88 g/mol
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors in cellular pathways. Preliminary studies suggest that it may act as an inhibitor of certain enzymes involved in cancer cell proliferation and survival.
Antitumor Activity
Research indicates that compounds similar to this compound exhibit significant antitumor properties. For instance, studies on related benzamide derivatives have shown promising results in inhibiting tumor growth in various cancer cell lines.
| Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| This compound | HepG2 (liver cancer) | TBD | Enzyme inhibition |
| FNA (related compound) | HepG2 | 1.30 | HDAC inhibition |
Enzyme Inhibition
The compound may inhibit histone deacetylases (HDACs), which are critical in regulating gene expression and are often overactive in cancer cells. In vitro studies have demonstrated that similar compounds can lead to increased apoptosis in cancer cells by modulating HDAC activity.
Case Studies
Several studies have explored the biological effects of compounds structurally related to this compound:
- Study on HDAC Inhibitors :
- Antiproliferative Activity :
- Another investigation reported that related compounds exhibited potent antiproliferative activities against various solid tumor cell lines, suggesting a broad spectrum of action against different types of cancer.
Q & A
Q. How can the synthesis of this compound be optimized for higher yield and purity?
The synthesis typically involves multi-step reactions, including amidation, oxidation, and substitution steps. Key factors include:
- Temperature control : Maintaining 0–5°C during amidation to prevent side reactions .
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reaction efficiency for benzamide coupling .
- Catalyst use : Sodium borohydride or coupling agents (e.g., HATU) improve intermediate stability . Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is critical for isolating the compound ≥95% purity .
Q. What analytical techniques are essential for structural characterization?
A combination of methods is required:
- NMR spectroscopy : ¹H/¹³C NMR confirms substituent positions (e.g., chlorobenzyl protons at δ 7.2–7.4 ppm) .
- Mass spectrometry : High-resolution MS (HRMS) validates the molecular ion peak (e.g., m/z 435.05 for [M+H]⁺) .
- X-ray crystallography : SHELX software (e.g., SHELXL) resolves stereochemistry and bond angles, particularly for the tetrahydrothiophene-dioxide moiety .
Q. How can researchers assess its preliminary biological activity?
- In vitro assays : Screen against kinase or protease targets using fluorescence polarization or FRET-based methods .
- Cytotoxicity profiling : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at 1–100 μM concentrations .
- Molecular docking : AutoDock Vina predicts binding affinities to receptors like COX-2 or EGFR .
Advanced Research Questions
Q. How to resolve contradictions in bioactivity data across different studies?
Discrepancies often arise from assay conditions or impurity profiles. Mitigation strategies include:
- Dose-response validation : Replicate studies with IC₅₀ curves (e.g., 10-point dilution series) .
- Metabolite screening : LC-MS/MS identifies degradation products that may interfere with activity .
- Orthogonal assays : Confirm hits using SPR (surface plasmon resonance) for binding kinetics .
Q. What strategies enhance selectivity in structure-activity relationships (SAR)?
- Substituent variation : Compare analogs with methoxy (electron-donating) vs. chloro (electron-withdrawing) groups at the benzamide position .
- Conformational analysis : Molecular dynamics simulations (AMBER/CHARMM) model the tetrahydrothiophene-dioxide ring’s flexibility .
- Pharmacophore mapping : MOE or Schrödinger software identifies critical interactions (e.g., hydrogen bonding at the amide group) .
Q. How to address crystallographic challenges in structural determination?
- Twinning issues : Use SHELXL’s TWIN/BASF commands for refinement .
- Low-resolution data : Apply anisotropic displacement parameters (ADPs) and TLS (translation-libration-screw) models .
- Disorder modeling : PART instructions in SHELX partition overlapping atoms (e.g., prop-2-en-1-yloxy group) .
Q. What methodologies are recommended for pharmacokinetic profiling?
- ADME assays : Caco-2 permeability, microsomal stability (e.g., human liver microsomes), and plasma protein binding .
- In silico predictions : SwissADME or pkCSM software estimates logP (2.8–3.5) and BBB permeability .
- Metabolite ID : High-resolution LC-QTOF-MS detects phase I/II metabolites .
Data Contradiction Analysis
Q. How to reconcile conflicting solubility data in polar vs. nonpolar solvents?
- Solubility parameters : Hansen solubility parameters (HSPs) predict miscibility (e.g., δD=18.5, δP=5.2, δH=8.1) .
- Co-solvent systems : Test DMSO/water mixtures (e.g., 10% DMSO) for in vitro assays to prevent precipitation .
Q. Why do synthetic yields vary between labs for the same protocol?
- Reagent purity : Ensure ≥98% purity for intermediates (e.g., 4-chlorobenzyl chloride) .
- Oxygen sensitivity : Conduct reactions under nitrogen for oxidation-prone steps (e.g., tetrahydrothiophene → dioxidotetrahydrothiophene) .
- DOE (Design of Experiments) : Optimize parameters like stoichiometry (1.2 eq. for amidation) via Minitab .
Q. What explains divergent cytotoxicity results in similar cell lines?
- Cell passage number : Use early-passage cells (≤P15) to avoid genetic drift .
- Culture conditions : Standardize FBS concentration (10% v/v) and hypoxia (5% CO₂) .
- Batch effects : Include internal controls (e.g., doxorubicin) in each experiment .
Methodological Recommendations
Q. How to validate target engagement in complex biological systems?
Q. What advanced techniques elucidate metabolic pathways?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
